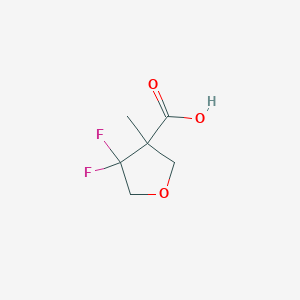

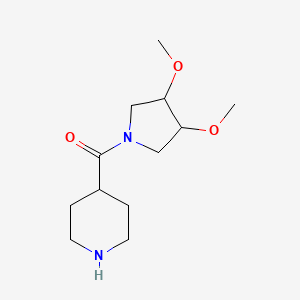

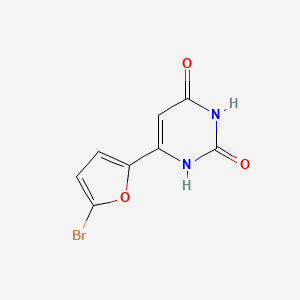

![molecular formula C10H21NO B1488339 [1-(Butan-2-yl)piperidin-4-yl]methanol CAS No. 1188916-11-1](/img/structure/B1488339.png)

[1-(Butan-2-yl)piperidin-4-yl]methanol

Descripción general

Descripción

The compound “[1-(Butan-2-yl)piperidin-4-yl]methanol” is a derivative of piperidine, which is a common organic compound. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The “butan-2-yl” group indicates a butyl group attached at the second carbon of the piperidine ring. The “methanol” part suggests a methanol group attached to the piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a piperidine ring with a butan-2-yl group and a methanol group attached. The exact structure would depend on where these groups are attached on the piperidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the piperidine ring, which is a common feature in many biologically active compounds. The butan-2-yl and methanol groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a range of properties depending on their substituents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural characterization of derivatives of [1-(butan-2-yl)piperidin-4-yl]methanol and similar compounds have been explored extensively. For instance, research has shown the synthesis processes of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, revealing detailed crystal structures and confirming the chair conformation of the piperidine ring through X-ray crystallography (Girish et al., 2008; Benakaprasad et al., 2007). Such studies are crucial for understanding the molecular geometry and potential applications of these compounds in various fields.

Catalytic Applications

The catalytic properties of derivatives have also been investigated, with studies showing how cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes can serve as effective catalysts for oxidative cyclization, showcasing the potential of these compounds in organic synthesis and industrial applications (Dönges et al., 2014).

Physical and Chemical Properties

Research on the volumetric properties of piperidine and alkanol mixtures has provided insights into the interactions and behaviors of these compounds in solutions, indicating the importance of understanding their physical and chemical properties for their application in chemical engineering and materials science (Boussebissi et al., 2014).

Antimicrobial and Antiproliferative Activities

Studies have explored the antimicrobial and antiproliferative activities of certain derivatives, presenting a potential avenue for their application in medical research and pharmaceutical development. For example, synthesized compounds have been evaluated for their effects against various carcinoma cell lines, showing promising antiproliferative properties (Prasad et al., 2010).

Theoretical and Computational Studies

Theoretical and computational analyses, such as density functional theory calculations, have been applied to understand the electronic properties and reaction mechanisms of these compounds further. These studies contribute to the broader knowledge base necessary for designing new materials and drugs (Karthik et al., 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a piperidine nucleus are often used in drug discovery and can interact with a variety of biological targets .

Mode of Action

Without specific information on “[1-(Butan-2-yl)piperidin-4-yl]methanol”, it’s difficult to describe its exact mode of action. Piperidine derivatives are known to exhibit a wide variety of biological activities .

Biochemical Pathways

Piperidine derivatives can affect multiple pathways depending on their specific structures and targets .

Result of Action

Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Piperidine derivatives can have a range of effects depending on their specific structures and targets .

Análisis Bioquímico

Biochemical Properties

[1-(Butan-2-yl)piperidin-4-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in the bloodstream .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it can activate or inhibit specific transcription factors, thereby altering the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to inhibit or activate enzymes. For example, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions such as Alzheimer’s disease. Additionally, this compound can bind to DNA, influencing gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are consistent across both in vitro and in vivo studies, suggesting that this compound maintains its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects are dose-dependent, with a clear threshold observed beyond which toxicity becomes significant. Animal studies have also highlighted the potential for this compound to cause liver and kidney damage at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of specific metabolites. Additionally, this compound can affect the activity of key metabolic enzymes, altering the balance of metabolic processes within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in its cellular uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of this compound in various tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The targeting of this compound to these organelles is facilitated by post-translational modifications and targeting signals. Within these compartments, this compound can exert its effects on cellular processes, including protein synthesis and energy metabolism .

Propiedades

IUPAC Name |

(1-butan-2-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-9(2)11-6-4-10(8-12)5-7-11/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOQQTSTCAABKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1488267.png)

![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)